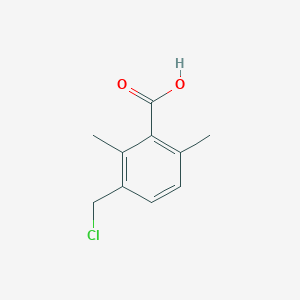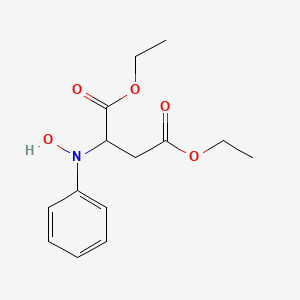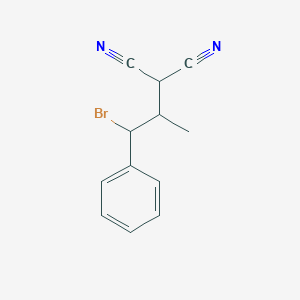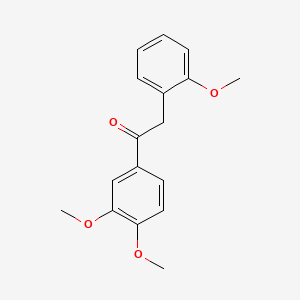![molecular formula C7H12O5S B12550730 1-[(2-Methylacryloyl)oxy]propane-2-sulfonic acid CAS No. 145995-98-8](/img/structure/B12550730.png)
1-[(2-Methylacryloyl)oxy]propane-2-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Methylacryloyl)oxy]propane-2-sulfonic acid is a chemical compound known for its versatile applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by its unique molecular structure, which includes a sulfonic acid group and a methacryloyl group, making it highly reactive and useful in polymer synthesis and other chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Methylacryloyl)oxy]propane-2-sulfonic acid typically involves the reaction of methacrylic acid with 3-chloropropane-1-sulfonic acid, followed by neutralization with a base such as potassium hydroxide. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production, including the use of automated systems for monitoring and controlling reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions: 1-[(2-Methylacryloyl)oxy]propane-2-sulfonic acid undergoes various chemical reactions, including:
Polymerization: It can polymerize with other monomers to form copolymers.
Substitution Reactions: The sulfonic acid group can participate in substitution reactions with nucleophiles.
Addition Reactions: The methacryloyl group can undergo addition reactions with radicals or other reactive species.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under controlled temperatures.
Substitution: Nucleophiles like amines or alcohols are used in the presence of catalysts.
Addition: Radical initiators or UV light can be used to facilitate addition reactions.
Major Products:
Copolymers: Formed by polymerization with other monomers.
Substituted Derivatives: Resulting from substitution reactions.
Addition Products: Formed through addition reactions with various reactive species.
Aplicaciones Científicas De Investigación
1-[(2-Methylacryloyl)oxy]propane-2-sulfonic acid has numerous applications in scientific research:
Chemistry: Used in the synthesis of advanced polymers and copolymers with specific properties.
Biology: Employed in the development of hydrogels for tissue engineering and drug delivery systems.
Medicine: Utilized in the formulation of biocompatible materials for medical devices.
Industry: Applied in water treatment, as a dispersant in coatings, and in the production of ion-exchange resins
Mecanismo De Acción
The mechanism of action of 1-[(2-Methylacryloyl)oxy]propane-2-sulfonic acid involves its ability to form strong ionic interactions due to the presence of the sulfonic acid group. This allows it to interact with various molecular targets, including proteins and other polymers, facilitating processes such as ion exchange, polymerization, and cross-linking. The methacryloyl group enables it to participate in radical polymerization, forming stable polymer networks .
Comparación Con Compuestos Similares
- 2-Acrylamido-2-methyl-1-propanesulfonic acid
- 3-Sulfopropyl methacrylate potassium salt
- Methacrylic acid 3-sulfopropyl ester potassium salt
Comparison: 1-[(2-Methylacryloyl)oxy]propane-2-sulfonic acid is unique due to its combination of a methacryloyl group and a sulfonic acid group, which provides both reactivity and ionic character. This makes it more versatile compared to similar compounds that may only possess one of these functional groups. Its ability to undergo polymerization and form ionic interactions makes it particularly valuable in applications requiring both properties .
Propiedades
Número CAS |
145995-98-8 |
|---|---|
Fórmula molecular |
C7H12O5S |
Peso molecular |
208.23 g/mol |
Nombre IUPAC |
1-(2-methylprop-2-enoyloxy)propane-2-sulfonic acid |
InChI |
InChI=1S/C7H12O5S/c1-5(2)7(8)12-4-6(3)13(9,10)11/h6H,1,4H2,2-3H3,(H,9,10,11) |
Clave InChI |
RTZNGLQAICCIFI-UHFFFAOYSA-N |
SMILES canónico |
CC(COC(=O)C(=C)C)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]-](/img/structure/B12550651.png)
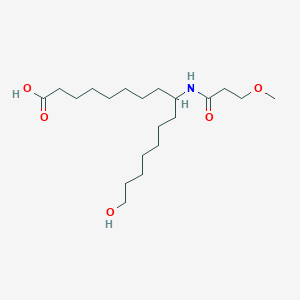
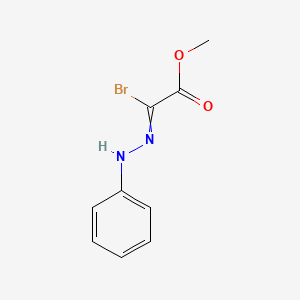
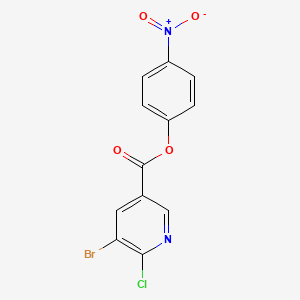
![Diselenide, bis[(2-methylphenyl)methyl]](/img/structure/B12550667.png)
![1-[(Pentan-3-yl)oxy]-4-(trifluoromethyl)benzene](/img/structure/B12550668.png)
![Ethyl 4-[(dec-9-en-1-yl)oxy]benzoate](/img/structure/B12550676.png)
![N-[2-(2-Hydroxyethoxy)ethyl]-3-sulfanylpropanamide](/img/structure/B12550680.png)
